molecular formula C30H48O2 B1259920 11-Oxo-beta-amyrin CAS No. 38242-02-3

11-Oxo-beta-amyrin

Cat. No.: B1259920
CAS No.: 38242-02-3
M. Wt: 440.7 g/mol
InChI Key: UKAIYBGRLWQHDQ-KWRVYEIKSA-N
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Description

11-Oxo-beta-amyrin is a pentacyclic triterpenoid compound derived from beta-amyrin. It is a significant intermediate in the biosynthesis of glycyrrhetinic acid, a major bioactive component found in licorice roots.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo-beta-amyrin typically involves the oxidation of beta-amyrin. One common method employs beta-amyrin 11-oxidase (CYP88D6), a cytochrome P450 enzyme, which catalyzes the sequential oxidation of beta-amyrin at the C-11 position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity .

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of microorganisms such as Saccharomyces cerevisiae. By introducing genes encoding for beta-amyrin synthase and CYP88D6, along with optimizing the expression of cytochrome P450 reductase, high yields of this compound can be obtained . This method offers a sustainable and scalable approach to producing this compound without relying on plant extraction.

Chemical Reactions Analysis

Types of Reactions

11-Oxo-beta-amyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 11-Oxo-beta-amyrin involves its interaction with various molecular targets and pathways. It primarily acts through the modulation of enzyme activities and signaling pathways. For instance, its conversion to glycyrrhetinic acid involves the inhibition of 11-beta-hydroxysteroid dehydrogenase, which plays a role in cortisol metabolism . This inhibition can lead to anti-inflammatory effects and other therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of glycyrrhetinic acid. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications. Additionally, its production through metabolic engineering offers a sustainable alternative to traditional plant extraction methods .

Properties

IUPAC Name

(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAIYBGRLWQHDQ-KWRVYEIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the mass spectral fragmentation of 11-oxo-beta-amyrin unique?

A: While the provided abstract [] doesn't detail the specific fragmentation pattern, it highlights that derivatives of both 11-oxo-alpha-amyrin and this compound share a characteristic fragmentation reaction during mass spectrometry. This suggests that the presence of the 11-oxo group significantly influences the fragmentation pathway, offering a distinct spectral signature for these compounds. Further investigation into the exact fragmentation pattern could be valuable for identifying and characterizing these molecules in complex mixtures.

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